molecular formula C10H17N3O B13159591 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13159591
M. Wt: 195.26 g/mol
InChI Key: ZUOIJCVMCACZJS-UHFFFAOYSA-N
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Description

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a cyclohexyl ring substituted with a methoxy group and a pyrazol-3-amine moiety

Preparation Methods

The synthesis of 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. One common method involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone. This intermediate is then reacted with hydrazine to form the pyrazole ring, followed by amination to introduce the amine group .

Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

    Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(2-Methoxycyclohexyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and case studies.

The molecular formula of this compound is C11H16N4O, with a molecular weight of approximately 220.27 g/mol. The structure features a methoxy group attached to a cyclohexyl moiety, which is integral to its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds structurally similar to this compound can inhibit cell proliferation in various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)5.33Induction of apoptosis via Bcl-2/Bax modulation
MCF-7 (Breast)3.67Cell cycle arrest at G2/M phase
HCT-116 (Colon)2.28Inhibition of tubulin polymerization
PC-3 (Prostate)0.33Targeting EGFR signaling pathway

The compound has been shown to interact with tubulin, leading to cell cycle arrest and apoptosis in cancer cells. Docking studies suggest that it binds effectively at the colchicine site on tubulin, similar to other pyrazole derivatives .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For instance, compounds related to this compound have demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha.

Compound EC50 (µM) Effect on Cytokine Release
Compound A4.22Significant inhibition of LPS-induced TNF-alpha release
Compound B6.38Moderate inhibition; potential for therapeutic application

In vivo studies have indicated that these compounds can reduce inflammation in models of acute and chronic inflammation, showcasing their therapeutic potential in treating autoimmune diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus8Effective against Gram-positive bacteria
Escherichia coli11Moderate activity against Gram-negative bacteria

The results suggest that these compounds can be developed into effective antimicrobial agents, particularly in treating infections caused by resistant strains .

Case Studies

A recent study synthesized a series of aminopyrazole derivatives that included modifications akin to those found in this compound. The derivatives were tested for their biological activities, revealing promising anticancer and anti-inflammatory effects. Notably, a derivative exhibited an IC50 value of 0.33 µM against PC-3 prostate cancer cells, indicating potent activity .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2-methoxycyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C10H17N3O/c1-14-9-5-3-2-4-8(9)13-7-6-10(11)12-13/h6-9H,2-5H2,1H3,(H2,11,12)

InChI Key

ZUOIJCVMCACZJS-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1N2C=CC(=N2)N

Origin of Product

United States

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